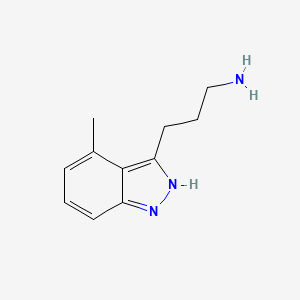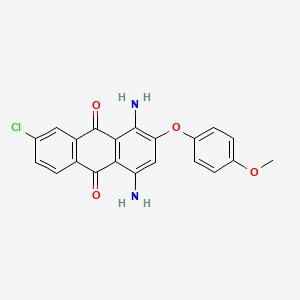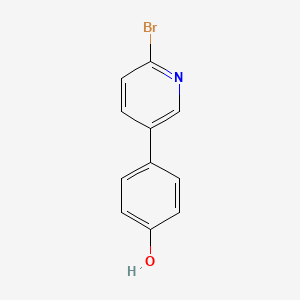
2-Bromo-1-chloro-4-(chloromethyl)-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-chloro-4-(chloromethyl)-3-fluorobenzene is an organic compound with the molecular formula C7H4BrCl2F. It is a halogenated aromatic compound, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-4-(chloromethyl)-3-fluorobenzene typically involves the halogenation of a suitable benzene derivative. One common method is the stepwise introduction of halogen atoms through electrophilic aromatic substitution reactions. For example, starting with a fluorobenzene derivative, bromination and chlorination can be carried out under controlled conditions using bromine and chlorine reagents, respectively. The chloromethyl group can be introduced via a chloromethylation reaction using formaldehyde and hydrochloric acid in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-chloro-4-(chloromethyl)-3-fluorobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine) can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Electrophilic Aromatic Substitution: The benzene ring can participate in further substitution reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium methoxide, or ammonia in solvents like ethanol or water.
Electrophilic Aromatic Substitution: Reagents like sulfuric acid, nitric acid, or acyl chlorides in the presence of catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or acyl derivatives.
Oxidation and Reduction: Formation of corresponding alcohols, ketones, or hydrocarbons.
Scientific Research Applications
2-Bromo-1-chloro-4-(chloromethyl)-3-fluorobenzene finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-4-(chloromethyl)-3-fluorobenzene involves its interaction with molecular targets through its halogen atoms and aromatic ring. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of biological activity. The presence of multiple halogens enhances its reactivity and binding affinity to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-chloro-4-fluorobenzene
- 2-Bromo-1-chloro-4-(methyl)-3-fluorobenzene
- 2-Bromo-1-chloro-4-(ethyl)-3-fluorobenzene
Uniqueness
2-Bromo-1-chloro-4-(chloromethyl)-3-fluorobenzene is unique due to the presence of the chloromethyl group, which provides additional reactivity compared to its analogs. This structural feature allows for further functionalization and derivatization, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H4BrCl2F |
|---|---|
Molecular Weight |
257.91 g/mol |
IUPAC Name |
2-bromo-1-chloro-4-(chloromethyl)-3-fluorobenzene |
InChI |
InChI=1S/C7H4BrCl2F/c8-6-5(10)2-1-4(3-9)7(6)11/h1-2H,3H2 |
InChI Key |
HOHKHLOWHMABRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1CCl)F)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


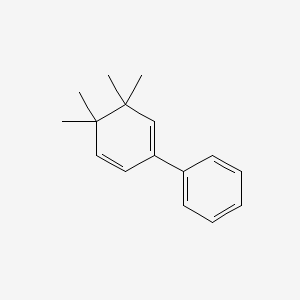
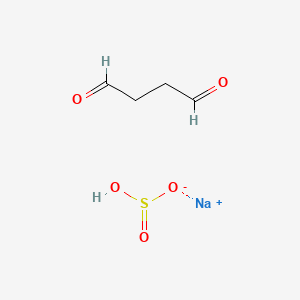
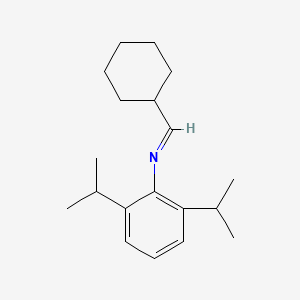
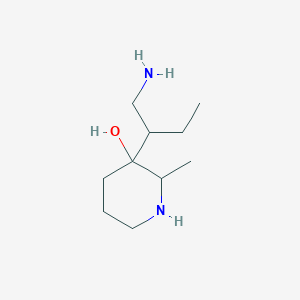
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]-4-chlorobenzene-1-sulfonamide](/img/structure/B13145935.png)


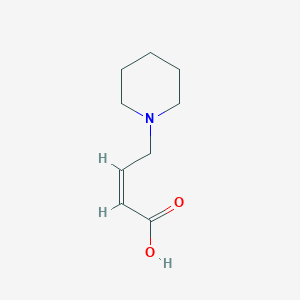
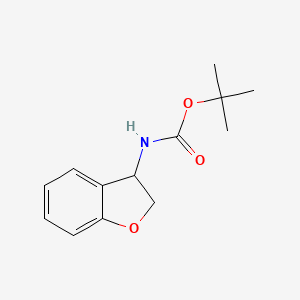
![Alanine,N-[[4-(2-methoxyphenoxy)phenyl]sulfonyl]-](/img/structure/B13145951.png)
